BenchChemオンラインストアへようこそ!

6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Medicinal Chemistry Cross‑Coupling Halogen‑Bonding

This 2,3-dihydropyridazin-3-one scaffold combines a 4-bromophenyl handle with an ortho-methylbenzyl N2-group, a substitution geometry that differs sharply from common para-substituted analogues. SAR evidence shows that shifting the N2-substituent from para to ortho can alter enzyme inhibition by ≥10-fold. Acquire this specific isomer as a matched molecular pair to quantify geometry-driven potency, selectivity, and metabolic stability in your PDE, kinase, or GPCR programs.

Molecular Formula C18H15BrN2O
Molecular Weight 355.235
CAS No. 899946-74-8
Cat. No. B2684866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
CAS899946-74-8
Molecular FormulaC18H15BrN2O
Molecular Weight355.235
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C18H15BrN2O/c1-13-4-2-3-5-15(13)12-21-18(22)11-10-17(20-21)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3
InChIKeyBGLFQLFJVVNECN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one (899946-74-8): Procurement-Relevant Baseline and Class Context


6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 899946‑74‑8, MF C₁₈H₁₅BrN₂O, MW 355.24 g mol⁻¹) is a fully substituted 2,3‑dihydropyridazin‑3‑one. The core pyridazinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported as phosphodiesterase (PDE) inhibitors, tyrosine‑kinase inhibitors, anti‑platelet agents, and B‑Raf inhibitors [1]. This compound bears a 4‑bromophenyl ring at the 6‑position and an ortho‑methylbenzyl group at N2, a substitution pattern that distinguishes it from many earlier pyridazinone leads that preferentially employ para‑substituted benzyl or simple alkyl N2‑substituents. The bromine atom provides a synthetic handle for further cross‑coupling reactions and can engage in halogen‑bonding interactions with biological targets [2]. However, high‑strength comparative evidence for this specific compound is extremely limited because it appears predominantly in commercial screening‑library catalogues and has not yet been the subject of peer‑reviewed primary research.

Why Generic Substitution Fails: Positional Isomerism and Substitution-Pattern Sensitivity in 2,3-Dihydropyridazin-3-one Procurement


Even among closely related 2,3‑dihydropyridazin‑3‑ones, simple replacement of the N2‑benzyl or 6‑aryl group can drastically alter target affinity, selectivity, and physicochemical properties. Published SAR on pyridazinone‑based B‑Raf inhibitors shows that moving a single substituent from the para to the ortho position on the N2‑phenyl ring changes enzyme inhibition potency by ≥ 10‑fold in some matched pairs [1]. For PDE3/PDE4 inhibitors, the orientation of the N2‑substituent directly controls isoform selectivity and duration of action [2]. Consequently, a purchasing decision that treats 6‑(4‑bromophenyl)‑2‑[(2‑methylphenyl)methyl]‑2,3‑dihydropyridazin‑3‑one as interchangeable with its para‑methylbenzyl isomer or with analogues lacking the bromine atom risks obtaining a compound with a fundamentally different biological profile. The absence of direct comparative data for this specific compound underscores the need for experimental validation rather than assumption‑based substitution.

Differential Evidence Guide for 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one: Quantitative Comparator Data (Caveat – Limited Primary Literature)


Synthetic Versatility Advantage: Bromine as a Cross‑Coupling Handle vs. Chlorine and Des‑Halo Analogues

The 4‑bromophenyl substituent enables Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) under milder conditions than the corresponding 4‑chlorophenyl analogue, while the bromine atom serves as a halogen‑bond donor that can be exploited in structure‑based design [1]. The des‑bromo analogue (6‑phenyl‑2‑[(2‑methylphenyl)methyl]‑2,3‑dihydropyridazin‑3‑one) lacks both the synthetic reactivity and halogen‑bonding capability [2].

Medicinal Chemistry Cross‑Coupling Halogen‑Bonding

Ortho‑Methylbenzyl vs. Para‑Methylbenzyl N2‑Substitution: Impact on Molecular Shape and Predicted LogD

In silico comparison of the ortho‑methylbenzyl compound (target) with its para‑methylbenzyl isomer reveals altered molecular shape and lipophilicity that are expected to influence membrane permeability and target binding [1].

Physicochemical Profiling Lipophilicity Isomer Comparison

Pyridazinone Class B‑Raf Inhibitory Activity: Benchmarking Against Literature Leads

A 2020 SAR study of phenyl‑dihydropyridazinones demonstrated that select derivatives inhibit B‑Raf with IC₅₀ values as low as 24.79 nM, surpassing sorafenib (IC₅₀ 44.05 nM) in the same assay [1]. The target compound has not been tested in this series, but its structural features (4‑bromophenyl at C6, N2‑benzyl substitution) align with the pharmacophore required for B‑Raf inhibition.

B‑Raf Inhibition Anticancer Kinase

High‑Priority Application Scenarios for 6-(4-Bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one Based on Available Evidence


Scaffold for Late‑Stage Diversification via Palladium‑Catalyzed Cross‑Coupling

The aryl bromide substituent permits Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings under standard conditions, enabling rapid generation of focused libraries for kinase inhibitor or GPCR lead‑optimization programs [1].

Biophysical Probe Development Exploiting Halogen‑Bonding Interactions

The bromine atom can serve as a halogen‑bond donor to backbone carbonyls in protein kinase hinge regions, potentially improving binding enthalpy relative to des‑halo or chloro analogues. This property supports fragment‑based drug discovery and ITC/SPR screening campaigns [2].

Negative Control for N2‑Substituent SAR Studies in Dihydropyridazinone Programs

Where a lead series contains an N2‑para‑substituted benzyl group, this ortho‑methylbenzyl isomer can be acquired as a matched molecular pair to quantify the contribution of substitution geometry to potency, selectivity, and metabolic stability [3].

Physicochemical Benchmarking of Novel Pyridazinone Libraries

With its moderate clogD (~3.9) and low TPSA (~34 Ų), this compound can serve as a reference point for lipophilic ligand efficiency (LLE) calculations when optimizing membrane permeability versus target potency in CNS or oncology projects [4].

Quote Request

Request a Quote for 6-(4-bromophenyl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.